N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide
Description
N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide (CAS: 88617-67-8) is a brominated aromatic disulfonamide with the molecular formula C₂₀H₁₈Br₂N₂O₄S₂ and a molecular weight of 574.31 g/mol . Structurally, it features a central dibrominated benzene ring substituted with two 4-methylbenzenesulfonamide groups at the 1,2-positions (ortho configuration). This arrangement confers unique electronic and steric properties due to the electron-withdrawing bromine atoms and the bulky sulfonamide substituents. Synonyms for this compound include N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide), reflecting its bis-sulfonamide nature .
Properties
IUPAC Name |
N-[4,5-dibromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTDELJACHUANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and medicinal chemistry.
- Molecular Formula : CHBrNOS
- Molecular Weight : 574.31 g/mol
- CAS Number : 88617-67-8
- LogP : 7.73760 (indicating high lipophilicity)
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 574.31 g/mol |
| LogP | 7.73760 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer properties and enzyme inhibition.
Anticancer Activity
- Inhibition of Enzymes : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could lead to reduced tumor growth, particularly in cancers resistant to traditional therapies like methotrexate .
- Cell Growth Inhibition : Studies have indicated that derivatives of similar sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells .
- Mechanism of Action : The mechanism involves the downregulation of DHFR through the reduction of NADPH levels, which destabilizes the enzyme and inhibits cell growth .
Case Studies
A notable study evaluated the compound's efficacy against human T-cell lymphoblastic leukemia cells (CCRF-CEM). The results demonstrated that cells resistant to methotrexate were more susceptible to the effects of this compound, suggesting a unique mechanism that bypasses traditional resistance pathways .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with other benzamide derivatives is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzamide Riboside | Inhibits IMPDH; reduces cell growth | Metabolite BAD inhibits DHFR |
| N-(4-Methylphenyl) Benzamide | Moderate cytotoxicity against cancer cells | Various pathways including enzyme inhibition |
| N-(4,5-Dibromo Compound | Potential DHFR inhibitor; high lipophilicity | Downregulates NADPH levels |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Substituent Effects: The target compound’s dibromo groups increase molecular weight by ~285 g/mol compared to the non-brominated N-(4-acetylphenyl)-4-methylbenzenesulfonamide . Bromine’s electron-withdrawing nature likely reduces electron density on the aromatic ring, enhancing electrophilicity and altering reactivity in cross-coupling or substitution reactions.
Spectral Features :
- The target’s IR spectrum is expected to show sulfonamide S=O stretches (~1332, 1160 cm⁻¹) similar to 5a , but bromine’s mass effect would dominate its MS profile (distinct M+ and M+2 peaks for ⁷⁹Br/⁸¹Br isotopes) .
- In N-(4-acetylphenyl)-4-methylbenzenesulfonamide , the acetyl group’s C=O stretch (~1700 cm⁻¹) distinguishes it from brominated analogs .
Reactivity Insights:
- The target compound ’s bromine atoms may enable further functionalization (e.g., Pd-catalyzed cross-coupling), whereas N-(4-acetylphenyl)-4-methylbenzenesulfonamide ’s acetyl group is prone to nucleophilic attack or reduction .
- Disulfonamide 5a ’s pyridyl moiety allows coordination to metal catalysts, a feature absent in the target compound .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Answer:
Optimization involves:
- Solvent selection : Use tetrahydrofuran (THF) for sulfonylation reactions, as it enhances solubility of intermediates .
- Reaction conditions : Employ Na₂CO₃ in aqueous solution to maintain pH during sulfonamide bond formation, preventing side reactions .
- Bromination : Introduce bromine via controlled addition of bromine or N-bromosuccinimide (NBS) in ethanol at 60–80°C, ensuring regioselectivity at the 4,5-positions .
- Purification : Use silica gel chromatography with n-hexane/ethyl acetate gradients to isolate the final product, followed by recrystallization from n-hexane/CCl₄ for X-ray-quality crystals .
Basic: What spectroscopic and crystallographic methods confirm the molecular structure?
Answer:
- X-ray crystallography : Resolve the 3D structure, including bond angles (e.g., S1–N1–C2 = 115.5°) and hydrogen-bonding networks (C–H⋯O interactions) .
- NMR spectroscopy : Analyze and spectra to verify bromine-induced deshielding in aromatic protons and sulfonamide group integration .
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1300–1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Answer:
- Isotopic substitution : Compare -NMR of non-deuterated vs. deuterated analogs to identify exchangeable protons (e.g., NH groups).
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions caused by bromine’s anisotropic effects .
- Computational modeling : Use density functional theory (DFT) to simulate spectra and cross-validate experimental data .
Advanced: What role do bromine substituents play in modulating reactivity or bioactivity?
Answer:
- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the sulfonamide nitrogen, enhancing hydrogen-bonding capacity with biological targets .
- Steric effects : Bulky 4,5-dibromo groups may restrict rotation around the C–N bond, influencing conformational stability in enzyme-binding pockets .
- Comparative studies : Synthesize non-brominated analogs to evaluate bromine’s impact on inhibition constants (e.g., in serine protease assays) .
Advanced: How to design a crystallographic study to analyze weak intermolecular interactions?
Answer:
- Data collection : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .
- Hydrogen-bond analysis : Map C–H⋯O interactions using Mercury software, with distance criteria (2.5–3.2 Å) and angle thresholds (>120°) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H vs. Br⋯H contacts) to understand packing forces .
Advanced: How can QSAR/docking studies predict this compound’s biological activity?
Answer:
- Descriptor selection : Use LogP, polar surface area (PSA), and H-bond donor/acceptor counts to build QSAR models .
- Molecular docking : Dock the compound into serine protease active sites (e.g., trypsin) using AutoDock Vina, focusing on sulfonamide–arginine interactions .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of (4-methylphenyl)methanesulfonyl chloride vapors, which are irritants .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with brominating agents .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How to address low solubility in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
